Cyclohexanone, 3-(4-acetylphenyl)-
Description
Significance of Cyclohexanone (B45756) Scaffolds in Modern Organic Synthesis
Cyclohexanone scaffolds are fundamental and highly prevalent carbocyclic structures in the realm of organic and medicinal chemistry. nih.gov Their importance is underscored by their presence in a multitude of FDA-approved drugs and bioactive compounds. nih.gov These six-membered cyclic ketones are not only target molecules themselves but also serve as versatile intermediates for the synthesis of more complex molecular frameworks. nih.govalphachem.biz The utility of cyclohexanones stems from the reactivity of the ketone functional group and the conformational properties of the cyclohexane (B81311) ring, which allow for stereoselective modifications.
The synthesis of cyclohexanones is a well-established area of organic chemistry, with traditional methods including the oxidation of cyclohexane or cyclohexanol (B46403) derivatives and cycloaddition reactions like the Diels-Alder reaction. nih.gov More contemporary approaches, such as tandem carbene and photoredox-catalyzed processes, offer milder and more efficient routes to construct these valuable cyclic ketones. nih.gov The ability to rapidly and convergently synthesize substituted cyclohexanones is of high importance to the chemical community for applications in the pharmaceutical and materials industries. nih.gov
Overview of Aryl-Substituted Ketones as Key Intermediates and Target Molecules
Aryl-substituted ketones are a ubiquitous class of organic compounds that feature a ketone functional group attached to an aromatic ring. These motifs are commonly found in a wide array of pharmaceuticals and natural products. nih.gov The presence of the aryl group can significantly influence the electronic properties and biological activity of the molecule. Aryl ketones serve as crucial intermediates in organic synthesis, with the carbonyl group providing a reactive site for various transformations, such as nucleophilic additions, reductions, and alpha-functionalization reactions. thieme-connect.deorganic-chemistry.org
The preparation of aryl ketones is a cornerstone of organic synthesis, with the Friedel-Crafts acylation being a classic and widely used method to introduce an acyl group onto an aromatic ring. thieme-connect.de Modern synthetic chemistry has expanded the toolbox for accessing aryl ketones to include various cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, which offer greater functional group tolerance and milder reaction conditions. organic-chemistry.org These methods allow for the construction of complex aryl ketone architectures from readily available starting materials.
Current Research Landscape Pertaining to Cyclohexanone, 3-(4-acetylphenyl)- and Related Molecular Architectures
Current research efforts are increasingly focused on the development of novel synthetic methodologies that enable the efficient and selective synthesis of complex molecules like Cyclohexanone, 3-(4-acetylphenyl)-. The convergence of a cyclohexanone ring and an aryl ketone moiety within a single molecule presents both synthetic challenges and opportunities for creating structurally diverse compounds with potential biological activity.
Recent studies have explored the synthesis of related 3-aryl-cyclohexanones. For instance, a metal-free method for the thiolation and aromatization of cyclohexanones with thiophenols has been developed, showcasing the transformation of cyclohexanone derivatives into aryl sulfides. acs.org In this context, the synthesis of 3-phenyl-cyclohexanone was achieved, and its subsequent reaction to form an aryl sulfide (B99878) was demonstrated. acs.org While specific research focusing solely on Cyclohexanone, 3-(4-acetylphenyl)- is not extensively documented in publicly available literature, the synthetic strategies for similar structures provide a foundation for its potential preparation and derivatization.
The "4-acetylphenyl" substituent itself is a known entity in organic chemistry. For example, 3-(4-acetylphenyl)prop-2-enoic acid, also known as 4-acetylcinnamic acid, is a recognized compound with established chemical properties. nih.gov The presence of this moiety in a molecule introduces another reactive carbonyl group and an extended aromatic system, which can be further functionalized.
The broader research landscape indicates a strong interest in combining cyclic ketone frameworks with aromatic systems to generate novel molecular scaffolds. These efforts are often driven by the search for new therapeutic agents and functional materials. The development of catalytic systems, including those based on palladium and other transition metals, continues to be a major theme, enabling the construction of such complex molecules with high precision and efficiency. organic-chemistry.orgorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
125530-11-2 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-(4-acetylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10(15)11-5-7-12(8-6-11)13-3-2-4-14(16)9-13/h5-8,13H,2-4,9H2,1H3 |
InChI Key |
UZNLMUDKBLFUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
Mechanistic Organic Chemistry and Reactivity Studies of Cyclohexanone, 3 4 Acetylphenyl
Reaction Mechanism Elucidation for Carbon-Carbon Bond Formation
The synthesis of the 3-aryl cyclohexanone (B45756) core of this molecule can be achieved through several powerful carbon-carbon bond-forming reactions. Understanding the detailed mechanisms of these transformations is crucial for controlling reaction outcomes and designing efficient synthetic routes.
A primary and classical method for the formation of substituted cyclohexanones is the Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. acs.orgrsc.orguliege.be The synthesis of a structure like Cyclohexanone, 3-(4-acetylphenyl)- can be envisioned through a Robinson annulation-type pathway.
The process commences with a Michael addition. In this step, a nucleophilic enolate, generated from a ketone like cyclohexanone or a simpler precursor like acetone (B3395972) in the presence of a base, attacks an α,β-unsaturated ketone (a chalcone (B49325) derivative in this instance, 4-(4-acetylphenyl)but-3-en-2-one). rsc.org
The mechanism proceeds as follows:
Enolate Formation: A base abstracts an α-proton from the ketone, forming a resonance-stabilized enolate.
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone in a 1,4-conjugate addition. This is the Michael addition step, which results in the formation of a 1,5-dicarbonyl intermediate. researchgate.net
Intramolecular Aldol Condensation: The newly formed 1,5-diketone, still in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the α-carbons of the original ketone moiety, which then attacks the other carbonyl group, leading to the formation of a six-membered ring and a β-hydroxy ketone. uliege.be
Dehydration: The resulting cyclic β-hydroxy ketone is often readily dehydrated, especially with heating, via an E1cB mechanism to yield a cyclohexenone derivative. rsc.org Subsequent reduction of the double bond would lead to the saturated cyclohexanone ring.
The entire sequence is a powerful tool for ring formation, and by carefully choosing the Michael acceptor and the enolate precursor, a wide variety of substituted cyclohexanones can be synthesized. acs.orgresearchgate.net
Modern synthetic methods offer alternative routes to 3-aryl cyclohexanones through transition metal-catalyzed cross-coupling reactions. The Heck and Suzuki-Miyaura couplings are prominent examples. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org
Heck Reaction: The Heck reaction could be employed to couple an aryl halide, such as 4-bromoacetophenone, with cyclohexenone. wikipedia.orgbyjus.comnih.gov The catalytic cycle, typically involving a palladium(0) catalyst, is understood to proceed through these key steps: wikipedia.orgyoutube.comliverpool.ac.uk
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., C-Br bond of 4-bromoacetophenone), forming a square planar Pd(II) complex.
Migratory Insertion (Carbopalladation): The cyclohexenone coordinates to the Pd(II) center, and the aryl group then migrates from the palladium to one of the carbons of the alkene double bond. This insertion is typically a syn-addition.
β-Hydride Elimination: For the catalyst to be regenerated, a hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the arylated alkene product and a palladium-hydride species. In the case of cyclohexenone, this can lead to a mixture of regioisomeric products. nih.gov
Reductive Elimination: The base present in the reaction mixture removes the hydrogen halide from the palladium-hydride complex, regenerating the Pd(0) catalyst and completing the cycle.
Suzuki-Miyaura Coupling: A highly versatile alternative is the Suzuki-Miyaura coupling, which would involve the reaction of 3-halocyclohexenone or a cyclohexenone triflate with 4-acetylphenylboronic acid. organic-chemistry.orgwikipedia.orgyoutube.com The catalytic cycle for this reaction is generally depicted as: wikipedia.orglibretexts.orgchemrxiv.org
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the cyclohexenyl halide/triflate to form a Pd(II) intermediate.
Transmetalation: The organoboronic acid, activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate complex, transfers its aryl group (the 4-acetylphenyl group) to the Pd(II) center. This replaces the halide/triflate on the palladium.
Reductive Elimination: The two organic ligands on the palladium—the cyclohexenyl and the 4-acetylphenyl groups—couple, forming the desired carbon-carbon bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Cyclohexanone, 3-(4-acetylphenyl)- itself can participate in further aldol condensation reactions, acting as either the nucleophilic enolate component or the electrophilic carbonyl component. pearson.comvaia.comyoutube.comyoutube.com
As an Enolate Precursor: In the presence of a base, a proton can be abstracted from either the C2 or C6 position, both of which are α to the cyclohexanone carbonyl. The resulting enolate can then react with an aldehyde or another ketone (the electrophile). The mechanism involves:
Enolate Formation: A base removes an α-proton from C2 or C6 of the cyclohexanone ring to form an enolate.
Nucleophilic Attack: The enolate attacks the carbonyl carbon of an external aldehyde or ketone.
Protonation: The resulting alkoxide is protonated by a solvent or a protic source to give the β-hydroxy ketone (aldol adduct).
Dehydration (optional): The aldol adduct may subsequently dehydrate upon heating or under acidic/basic conditions to form an α,β-unsaturated ketone.
As a Carbonyl Electrophile: The carbonyl carbon of the cyclohexanone ring is electrophilic and can be attacked by an external enolate. Similarly, the acetyl group's carbonyl on the phenyl ring can also act as an electrophile, though it is generally less reactive than an aldehyde. Equilibrium in aldol reactions involving ketones often favors the reactants due to steric hindrance in the product. vaia.com
Photochemical and Thermal Reactivity Investigations
The presence of the aryl ketone (acetophenone) moiety imparts significant photochemical activity to the molecule. Aryl ketones are well-known photosensitizers and can undergo a variety of photochemical transformations upon absorption of UV light. rsc.orgnih.gov
The photochemistry of Cyclohexanone, 3-(4-acetylphenyl)- is dominated by the behavior of its 4-acetylphenyl group, which acts as a chromophore. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state. For acetophenone (B1666503) derivatives, two low-lying singlet states are relevant: the S₁(n,π) state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital, and the S₂(π,π) state, from a π → π transition. nih.govbris.ac.uk
Following initial excitation, several photophysical processes can occur:
Internal Conversion (IC): If a higher excited state like S₂ is populated, it typically undergoes very rapid, radiationless decay to the lower-energy S₁ state. nih.govbris.ac.uk
Intersystem Crossing (ISC): The excited singlet state, S₁, can undergo a spin-inversion process to form a more stable and longer-lived triplet state, T₁(n,π*). This process is highly efficient in many aryl ketones. nih.govbris.ac.uk
The dynamics of these excited states for acetophenone have been studied using ultrafast transient absorption spectroscopy.
| Process | Wavelength (nm) | Time Constant (ps) | Solvent |
| S₂ → S₁ Internal Conversion | 280 | < 0.2 | Acetonitrile |
| S₁ → T₁ Intersystem Crossing | 280 | 4.36 ± 0.14 | Acetonitrile |
| S₁ → T₁ Intersystem Crossing | 320 | 5.95 ± 0.47 | Acetonitrile |
| Table based on data from studies on acetophenone, a model for the aryl ketone moiety. nih.govbris.ac.uk |
This efficient population of the triplet state is the starting point for most of the photochemical reactivity of aryl ketones.
Once the excited triplet state is formed, it can engage in several chemical reactions. The most common photoreactions for ketones are the Norrish Type I and Norrish Type II reactions.
Norrish Type I Cleavage (α-Cleavage): This reaction involves the homolytic cleavage of a carbon-carbon bond adjacent (α) to the carbonyl group. For the cyclohexanone moiety, this would mean the cleavage of either the C1-C2 or C1-C6 bond. This process generates a diradical intermediate, which can then undergo various subsequent reactions, including disproportionation or recombination, potentially leading to ring-opened products or isomers.
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (cleavage) or cyclization to form a cyclobutanol (B46151) derivative (Yang cyclization). The structure of Cyclohexanone, 3-(4-acetylphenyl)- offers several γ-hydrogens on the cyclohexyl ring that could potentially participate in this type of reaction.
Furthermore, the excited triplet state of the aryl ketone can act as a photosensitizer, transferring its energy to another molecule, or it can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. nih.gov While the molecule itself is thermally stable to high temperatures, its photochemical reactivity provides pathways to various isomerization and cleavage products that are not accessible through thermal activation alone. nih.gov
Analysis of Thermal Stability and Degradation Pathways
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of organic compounds. azom.comresearchgate.netscience.goviitk.ac.in For Cyclohexanone, 3-(4-acetylphenyl)-, a TGA curve would be expected to show a significant weight loss at elevated temperatures, corresponding to its decomposition. The onset temperature of this decomposition would be indicative of its thermal stability. Aromatic ketones generally exhibit high thermal stability due to the resonance stabilization of the aromatic ring. youtube.com However, the cyclohexanone moiety is more susceptible to thermal decomposition. acs.org
The degradation of Cyclohexanone, 3-(4-acetylphenyl)- under thermal stress is likely to proceed through several pathways. Cleavage of the bond between the phenyl and cyclohexanone rings could occur, leading to the formation of acetophenone and cyclohexenone derivatives. Alternatively, decomposition of the cyclohexanone ring itself could be initiated, potentially through retro-Diels-Alder reactions or other fragmentation pathways, generating various smaller volatile molecules. The presence of two carbonyl groups and alpha-hydrogens allows for the possibility of intramolecular reactions preceding or accompanying decomposition.
The following table summarizes the expected thermal behavior and potential degradation products based on the analysis of similar structures.
| Analytical Technique | Expected Observation | Interpretation | Potential Degradation Products |
| Thermogravimetric Analysis (TGA) | Single or multi-step weight loss at elevated temperatures. | Indicates the decomposition temperature range and the presence of distinct degradation steps. | Acetophenone, cyclohexenone derivatives, carbon monoxide, various hydrocarbons. |
| Differential Scanning Calorimetry (DSC) | Endothermic peak corresponding to melting, followed by exothermic peaks at higher temperatures. | The melting point provides information on purity and crystalline structure. Exothermic events correspond to decomposition processes. | Not applicable. |
It is important to note that the actual thermal decomposition profile can be influenced by factors such as the heating rate, the atmosphere (inert or oxidative), and the presence of any impurities or catalysts. iitk.ac.in
Chemoselective and Regioselective Reaction Control in Transformations
The presence of two distinct carbonyl groups and a dissymmetrically substituted cyclohexanone ring in Cyclohexanone, 3-(4-acetylphenyl)- presents significant challenges and opportunities for selective chemical transformations. Controlling the chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring system a reaction occurs) is paramount for the successful synthesis of desired derivatives.
The reduction of the two carbonyl groups in Cyclohexanone, 3-(4-acetylphenyl)-—the aromatic acetyl ketone and the aliphatic cyclohexanone—can be selectively achieved by choosing appropriate reducing agents and reaction conditions. The relative reactivity of these two groups is influenced by both steric and electronic factors. Generally, aliphatic ketones are more reactive towards nucleophilic attack than aromatic ketones due to the electron-donating resonance effect of the aromatic ring, which partially delocalizes the positive charge on the carbonyl carbon.
A variety of reducing agents can be employed to achieve chemoselective reduction.
| Reducing Agent | Expected Major Product | Rationale for Selectivity |
| Sodium borohydride (B1222165) (NaBH₄) | 3-(4-acetylphenyl)cyclohexanol | Sodium borohydride is a mild reducing agent and is expected to preferentially reduce the more reactive cyclohexanone carbonyl. |
| Lithium aluminum hydride (LiAlH₄) | 1-(4-(1-hydroxyethyl)phenyl)cyclohexan-1-ol | A strong, non-selective reducing agent that will likely reduce both carbonyl groups. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 3-(4-ethylphenyl)cyclohexanol | Under appropriate conditions, catalytic hydrogenation can reduce both the carbonyl groups and the aromatic ring. Selective reduction of the acetyl group over the cyclohexanone is also possible. youtube.com |
| Wolff-Kishner or Clemmensen Reduction | 3-(4-ethylphenyl)cyclohexanone | These methods are specific for the reduction of the carbonyl group of ketones to a methylene (B1212753) group and would selectively reduce the acetyl group. youtube.com |
The development of organocatalysts that mimic the action of reductases offers a promising avenue for the chemoselective reduction of dicarbonyl compounds. rsc.org These catalysts can provide high levels of selectivity under mild conditions.
The functionalization of the cyclohexanone ring in Cyclohexanone, 3-(4-acetylphenyl)- is directed by the position of the 3-(4-acetylphenyl) substituent. Reactions involving the formation of an enolate are particularly sensitive to the reaction conditions, which can favor either the kinetic or thermodynamic product.
The deprotonation of the cyclohexanone ring can occur at either the C2 or C6 position, leading to two different enolates.
Kinetic Enolate: Formed by the removal of the more accessible but sterically less hindered proton at the C6 position. This is typically achieved using a bulky, strong, non-nucleophilic base at low temperatures.
Thermodynamic Enolate: The more stable enolate, formed by the removal of a proton from the more substituted C2 position. This is favored under conditions that allow for equilibration, such as higher temperatures and the use of a weaker base.
The regioselectivity of enolate formation is crucial for subsequent reactions such as alkylation, aldol condensation, and halogenation.
| Reaction Condition | Favored Enolate | Major Regioisomeric Product |
| Lithium diisopropylamide (LDA), -78 °C | Kinetic Enolate | Functionalization at the C6 position. |
| Sodium ethoxide (NaOEt), reflux | Thermodynamic Enolate | Functionalization at the C2 position. |
The 3-(4-acetylphenyl) group exerts both steric and electronic effects that can influence the regioselectivity of these reactions. rsc.org
In addition to the desired chemoselective and regioselective transformations, several competing reaction pathways can occur with Cyclohexanone, 3-(4-acetylphenyl)-. The presence of multiple reactive sites makes the system susceptible to side reactions if the reaction conditions are not carefully controlled.
One of the primary competing pathways arises from the two possible enolization sites on the cyclohexanone ring, as discussed in the previous section. The choice of base, solvent, and temperature is critical to steer the reaction towards the desired regioisomer. youtube.com
Another significant area of competing reactions involves the two carbonyl groups. For instance, in a reaction intended to functionalize the cyclohexanone ring via its enolate, the acetyl group's enolizable protons can also react, leading to a mixture of products. The relative acidity of the α-protons of the cyclohexanone and the acetyl group will play a key role in determining the outcome.
Furthermore, under certain conditions, intramolecular reactions can compete with intermolecular processes. For example, an intramolecular aldol condensation could potentially occur, leading to the formation of a bicyclic product.
Finally, in reduction reactions, over-reduction or incomplete reduction can be competing pathways. For instance, when attempting a selective reduction of the acetyl group, some reduction of the cyclohexanone carbonyl may also occur, and vice versa. The choice of a highly selective reducing agent and precise control of stoichiometry are essential to minimize these competing reactions.
Derivatization Strategies and Synthetic Utility of Cyclohexanone, 3 4 Acetylphenyl
Functionalization of the Cyclohexanone (B45756) Core
The cyclohexanone ring serves as a hub for various chemical modifications, including reactions at the alpha-positions, ring annulation to form spirocyclic systems, and aromatization through oxidation and dehydrogenation.
Alpha-Functionalization Reactions of Ketones
The carbon atoms adjacent to the carbonyl group (α-carbons) in the cyclohexanone ring are susceptible to a range of functionalization reactions, primarily through the formation of enolates. nih.govmasterorganicchemistry.com Enolates are powerful nucleophiles that can react with various electrophiles. masterorganicchemistry.com The formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base and reaction conditions, allowing for regioselective functionalization. bham.ac.uk
Common α-functionalization reactions include:
Alkylation: The introduction of alkyl groups at the α-position can be achieved by treating the enolate with an alkyl halide. libretexts.org This reaction is fundamental for building more complex carbon skeletons.
Halogenation: The α-position of cyclohexanone can be halogenated under acidic or basic conditions. libretexts.org For instance, reaction with bromine in acetic acid can introduce a bromine atom at the α-carbon. libretexts.org These α-halo ketones are valuable intermediates for subsequent reactions, such as dehydrobromination to form α,β-unsaturated ketones. libretexts.org
These functionalization reactions provide a powerful toolkit for modifying the cyclohexanone core, leading to a wide range of derivatives with tailored properties.
Ring Annulation and Formation of Spiro-Cyclohexanone Compounds
The cyclohexanone core of 3-(4-acetylphenyl)cyclohexanone is an excellent starting point for the construction of spirocyclic systems, where one carbon atom is common to two rings. researchgate.netresearchgate.net Spiro compounds are prevalent in natural products and possess interesting three-dimensional structures. rsc.orgnih.gov
One common strategy involves the reaction of the cyclohexanone with a bifunctional reagent, leading to the formation of a new ring fused at the carbonyl carbon. For example, multicomponent reactions can be employed to synthesize spiro[cyclohexanone-oxindoles/pyrazolones]. researchgate.net Another approach is the [3+2] dipolar cycloaddition reaction, where an azomethine ylide, generated in situ from isatin (B1672199) and an amino acid, reacts with a chalcone (B49325) derived from cyclohexanone to form di-spirooxindole analogs. mdpi.com
Intramolecular reactions can also be utilized to form spiro compounds. wikipedia.org For instance, an appropriately substituted cyclohexanone derivative can undergo an intramolecular aldol (B89426) condensation or a Dieckmann condensation to form a new ring. wikipedia.orgacs.org These strategies offer a high degree of control over the stereochemistry of the resulting spirocyclic framework.
Oxidation and Dehydrogenation to Aromatic Systems (e.g., Phenols, Coumarins)
The cyclohexanone ring can be converted into an aromatic system through oxidation and dehydrogenation reactions. This transformation is a valuable strategy for the synthesis of substituted phenols and related aromatic compounds. nih.govresearchgate.net
The dehydrogenation of cyclohexanones to phenols can be catalyzed by various transition metals, such as palladium, ruthenium, rhodium, and platinum. nih.govresearchgate.net For example, Pd(TFA)2/2-dimethylaminopyridine has been used as a catalytic system for the aerobic dehydrogenation of cyclohexanone to phenol. nih.gov The reaction proceeds through a cyclohexenone intermediate. nih.gov
Furthermore, this dehydrogenation can be coupled with other reactions in a one-pot process to synthesize more complex aromatic structures like coumarins. rsc.org For instance, 3-(4-acetylphenyl)cyclohexanone can be oxidized to the corresponding phenol, which can then undergo an oxidative Heck coupling with an acrylate (B77674) to yield 7-(4-acetylphenyl)-2H-chromen-2-one. rsc.org Coumarins, or benzopyran-2-ones, are an important class of naturally occurring lactones with diverse biological activities. researchgate.net The synthesis of 3-phenylcoumarins, in particular, has been a subject of significant interest. nih.govnih.gov Various synthetic methods, including the Pechmann condensation and Knoevenagel condensation, are employed for the synthesis of coumarin (B35378) derivatives. researchgate.net
Chemical Modifications of the 4-Acetylphenyl Moiety
The 4-acetylphenyl group offers a secondary site for chemical modification, allowing for further diversification of the molecular scaffold.
Transformations of the Acetyl Group (e.g., Knoevenagel Condensation, Reduction)
The acetyl group is a versatile functional group that can undergo a variety of transformations.
Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This leads to the formation of a new carbon-carbon double bond and is a powerful tool for constructing α,β-unsaturated systems. wikipedia.org Intercepted Knoevenagel condensation strategies have also been developed to synthesize unsymmetrical fused-tricyclic 4H-pyrans. nih.gov
Reduction: The acetyl group can be reduced to an ethyl group using methods like the Wolff-Kishner or Clemmensen reduction. youtube.com This transformation is useful for modifying the electronic and steric properties of the phenyl ring.
Other Transformations: The acetyl group can also be converted into other functional groups. For example, it can undergo α-halogenation followed by a Favorskii rearrangement or be transformed into a diazo group, which can then undergo a Wolff rearrangement to form a homologous carboxylic acid derivative. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
The phenyl ring of the 4-acetylphenyl moiety is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. msu.edulibretexts.org
Electrophilic Aromatic Substitution (EAS): The acetyl group is a deactivating, meta-directing group for EAS. youtube.com This means that incoming electrophiles will preferentially add to the positions meta to the acetyl group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com The specific conditions required for these reactions depend on the nature of the electrophile and the desired product.
Nucleophilic Aromatic Substitution (NAS): While less common for simple benzene (B151609) rings, NAS can occur on aromatic rings that are activated by strong electron-withdrawing groups, such as the acetyl group, and contain a good leaving group. masterorganicchemistry.comyoutube.comyoutube.com The electron-withdrawing nature of the acetyl group makes the aromatic ring more susceptible to attack by nucleophiles. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism. youtube.com
The ability to functionalize both the cyclohexanone core and the 4-acetylphenyl moiety makes 3-(4-acetylphenyl)cyclohexanone a highly valuable and versatile building block in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Ring
The aryl ring of Cyclohexanone, 3-(4-acetylphenyl)- presents a prime site for modification through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgkit.edu To utilize these methods, the aryl ring would first need to be functionalized with a halide (e.g., bromide or iodide) or a triflate group, typically at a position ortho or meta to the existing cyclohexanone substituent. Once functionalized, a variety of coupling reactions can be employed.
Common palladium-catalyzed cross-coupling reactions include the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgnih.gov The Suzuki-Miyaura reaction, for instance, couples an organoboron reagent with the aryl halide to form a new C-C bond, enabling the synthesis of biaryl compounds. nih.govyoutube.com The Heck reaction introduces a C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgnih.govchemrxiv.org For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method, reacting the aryl halide with a primary or secondary amine. wikipedia.orgresearchgate.net These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), migratory insertion (for Heck), and reductive elimination. libretexts.org
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Ligand Example |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide/triflate + Organoboron reagent | C(aryl)-C(aryl/alkenyl/alkyl) | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos youtube.comcommonorganicchemistry.com |
| Heck Reaction | Aryl halide/triflate + Alkene | C(aryl)-C(alkenyl) | Pd(OAc)₂, Pd/C organic-chemistry.orgnih.gov |
| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | C(aryl)-N | Pd₂(dba)₃/BINAP wikipedia.orgresearchgate.net |
| Sonogashira Coupling | Aryl halide/triflate + Terminal alkyne | C(aryl)-C(alkynyl) | PdCl₂(PPh₃)₂/CuI |
C-H Functionalization Strategies on the Phenyl Ring
Direct C-H functionalization has emerged as a step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the aryl ring. This approach allows for the direct conversion of a C-H bond on the phenyl ring of Cyclohexanone, 3-(4-acetylphenyl)- into a new C-C, C-N, or C-O bond. These reactions can be directed by a functional group on the substrate or proceed based on the inherent reactivity of the C-H bonds. While specific studies on Cyclohexanone, 3-(4-acetylphenyl)- are not detailed, the principles of C-H activation on similar aromatic ketones are well-established. Palladium catalysis is often employed, and the regioselectivity of the reaction (i.e., which C-H bond is functionalized) can be controlled by the choice of catalyst, ligand, and directing group.
Utilization as Building Blocks for Complex Organic Molecules
The bifunctional nature of Cyclohexanone, 3-(4-acetylphenyl)- makes it an excellent starting material for the synthesis of a wide array of more complex organic structures. Both the cyclohexanone and the acetylphenyl moieties offer reactive sites for elaboration.
Precursors for the Synthesis of Diverse Organic Molecules
The ketone groups on both the cyclohexanone ring and the acetyl side chain are key reactive handles. For instance, the acetyl group's methyl protons are acidic and can participate in condensation reactions. A study demonstrated that the acetyl group could be condensed with aldehydes to form chalcones, which are precursors to other heterocyclic systems. researchgate.net Similarly, the cyclohexanone ring can undergo various transformations, including reactions at the α-carbon and condensation at the carbonyl group. The related compound, 4-(4-nitrophenyl)cyclohexanone, is noted for its versatility as a building block in the synthesis of pharmaceuticals and agrochemicals due to its reactive sites. lookchem.com
Building Blocks for Heterocyclic Systems (e.g., Coumarins, Thiazoles, Acridines)
The structure of Cyclohexanone, 3-(4-acetylphenyl)- is particularly well-suited for constructing heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.
Thiazoles: The acetyl group is a common starting point for synthesizing thiazole (B1198619) rings. For example, a 4-acetylphenyl derivative can be reacted with thiourea (B124793) and iodine to furnish 2-aminothiazoles. nih.gov Another approach involves the reaction of α-bromoketones (which can be prepared from the acetyl group) with thioamides. organic-chemistry.org Research has shown that thiazole derivatives synthesized from cyclohexanone precursors exhibit promising anticancer activity. nih.gov A specific study details the synthesis of 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one, which can be further elaborated into pyrazole, thiazine, and oxazine (B8389632) derivatives. researchgate.net
Coumarins: Coumarins can be synthesized through various condensation reactions involving phenols and β-ketoesters or similar active methylene compounds. connectjournals.comnih.gov The acetylphenyl moiety of the title compound can be envisioned as a precursor for such reactions. For instance, a Knoevenagel or Perkin condensation could potentially be employed. nih.gov The synthesis of 3-acylcoumarins often involves the reaction of salicylaldehydes with active methylene compounds, a role the acetyl group could fulfill after appropriate modification. connectjournals.com
Acridines: Acridine synthesis often involves the cyclization of diphenylamine (B1679370) derivatives or the reaction of anthranilic acid with a cyclohexenone. nih.gov A modern approach involves the palladium-catalyzed addition of terminal alkynes to bis(2-bromophenyl)amine. mdpi.com While a direct route from Cyclohexanone, 3-(4-acetylphenyl)- is not immediately obvious, it could serve as a precursor to one of the required fragments, such as a substituted cyclohexenone for a Friedlander-type synthesis. nih.gov
Table 2: Synthesis of Heterocyclic Systems
| Target Heterocycle | Key Precursor Derived from Title Compound | General Reaction Type |
|---|---|---|
| Thiazole | α-Halogenated acetylphenyl group | Hantzsch Thiazole Synthesis (reaction with thioamide) organic-chemistry.org |
| Coumarin | Acetylphenyl group (as active methylene component) | Knoevenagel or Pechmann Condensation connectjournals.comnih.gov |
| Acridine | Cyclohexenone (via modification of cyclohexanone) | Friedlander Synthesis nih.gov |
Construction of Biologically Relevant Scaffolds and Frameworks
The core structure of Cyclohexanone, 3-(4-acetylphenyl)- serves as a valuable scaffold for building molecules with significant biological relevance. The combination of the sp³-rich cyclohexanone ring and the sp²-hybridized aromatic ring is a common feature in many bioactive compounds.
Research has specifically identified derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising scaffolds for the development of novel anticancer agents. These compounds were synthesized and showed antiproliferative activity, highlighting the utility of the acetylphenyl-containing framework in medicinal chemistry. The ability to further derivatize these scaffolds, for instance by forming chalcones from the acetyl group, allows for the creation of a diverse library of compounds for biological screening.
Advanced Analytical Methodologies in Research on Cyclohexanone, 3 4 Acetylphenyl
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is a cornerstone in the analysis of organic compounds, utilizing the interaction of electromagnetic radiation with matter to deduce molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis
High-resolution NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework and the precise electronic environment of each proton in a molecule. For Cyclohexanone (B45756), 3-(4-acetylphenyl)-, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their proximity to other protons.
Aromatic Protons: The protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to their coupling with adjacent protons.
Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety will produce a sharp singlet, typically in the range of δ 2.5-2.7 ppm.
Cyclohexanone Protons: The protons on the cyclohexanone ring exhibit complex signals due to their diastereotopic nature and spin-spin coupling. The proton at the chiral center (C3) will appear as a multiplet. The adjacent methylene (B1212753) protons (at C2, C4, C5, and C6) will also show as complex multiplets in the aliphatic region (typically δ 1.5-3.0 ppm). Protons closer to the electron-withdrawing carbonyl group will be shifted further downfield. youtube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The ketone carbon of the cyclohexanone ring typically appears around δ 208-212 ppm, while the acetyl carbonyl carbon appears at a slightly lower chemical shift, around δ 197-200 ppm. youtube.com
Aromatic Carbons: The benzene ring will show four signals: two for the quaternary carbons (one attached to the cyclohexanone ring and one to the acetyl group) and two for the protonated carbons.
Aliphatic Carbons: The carbons of the cyclohexanone ring will resonate in the upfield region (typically δ 20-50 ppm), along with the methyl carbon of the acetyl group. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexanone, 3-(4-acetylphenyl)- This table is generated based on typical chemical shift values for similar structural motifs.
| Atom Type | Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Aromatic CH | H-Ar | ~7.8 (d) & ~7.4 (d) | ~128-138 | Doublet |
| Acetyl CH₃ | H-Ac | ~2.6 | ~26 | Singlet |
| Cyclohexanone C(O) | - | - | ~210 | - |
| Acetyl C(O) | - | - | ~198 | - |
| Cyclohexanone CH (C3) | H-3 | ~3.0 - 3.4 | ~45 | Multiplet |
| Cyclohexanone CH₂ | H-2, H-4, H-5, H-6 | ~1.7 - 2.9 | ~25 - 42 | Multiplets |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.
For Cyclohexanone, 3-(4-acetylphenyl)- (molecular formula C₁₄H₁₆O₂), the molecular weight is 216.28 g/mol . chemnet.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 216.
The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. youtube.com Key fragments for this specific compound would likely include:
Loss of the acetyl group: A prominent peak corresponding to the loss of a CH₃CO• radical (43 u), resulting in a fragment at m/z = 173.
Acylium Ion: A peak at m/z = 43 corresponding to the [CH₃CO]⁺ ion is very common for acetyl-containing compounds. libretexts.org
Cleavage of the Cyclohexanone Ring: The cyclohexanone ring can undergo characteristic cleavages, leading to fragments from the loss of small neutral molecules like ethene. miamioh.edudocbrown.info
Tropylium Ion: While less common for this specific structure, rearrangements leading to aromatic fragments might be observed.
Table 2: Predicted Key Mass Spectrometry Fragments for Cyclohexanone, 3-(4-acetylphenyl)-
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 216 | [C₁₄H₁₆O₂]⁺ | Molecular Ion ([M]⁺) |
| 173 | [M - CH₃CO]⁺ | Loss of acetyl radical |
| 145 | [M - C₄H₇O]⁺ | Alpha-cleavage of cyclohexanone |
| 117 | [C₈H₅O]⁺ | Fragment containing the acetylphenyl group |
| 43 | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups. libretexts.org
For Cyclohexanone, 3-(4-acetylphenyl)-, the key functional groups are the two distinct carbonyl groups (one in the cyclohexanone ring and one in the acetyl group), the aromatic ring, and aliphatic C-H bonds.
C=O Stretching: The most prominent peaks in the IR spectrum are typically from carbonyl stretches. qiboch.com The cyclohexanone ketone C=O stretch is expected around 1710-1715 cm⁻¹. The acetyl C=O, being part of a conjugated system, will appear at a slightly lower frequency, typically in the range of 1680-1690 cm⁻¹. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically produce one or more bands in the 1450-1600 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions (e.g., C-C stretching, C-H bending) that is unique to the molecule. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for Cyclohexanone, 3-(4-acetylphenyl)-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2990-2850 | C-H Stretch | Aliphatic (Cyclohexane) |
| ~1715 | C=O Stretch | Ketone (Cyclohexanone) |
| ~1685 | C=O Stretch | Ketone (Aryl, Acetyl) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1260 | C-CO-C Bending | Acetyl Group |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for analyzing compounds with conjugated systems.
The primary chromophore in Cyclohexanone, 3-(4-acetylphenyl)- is the acetylphenyl group. This conjugated system gives rise to characteristic electronic transitions.
π → π Transitions:* Strong absorption bands are expected due to π → π* transitions within the aromatic ring and the conjugated carbonyl system. These typically occur at shorter wavelengths (e.g., ~240-280 nm).
n → π Transitions:* Weaker absorption bands resulting from the n → π* transitions of the lone pair electrons on the oxygen atoms of the carbonyl groups are expected at longer wavelengths (e.g., >300 nm). The cyclohexanone carbonyl, being non-conjugated, will have a much weaker n → π* transition compared to the acetylphenyl carbonyl.
Chiroptical Methods for Enantiomeric and Diastereomeric Excess Determination
The presence of a stereocenter at the C3 position of the cyclohexanone ring means that Cyclohexanone, 3-(4-acetylphenyl)- is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-. Chiroptical methods are essential for distinguishing between these enantiomers and quantifying their relative amounts in a mixture.
Optical Rotation Measurements
Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light. Enantiomers rotate light by equal amounts but in opposite directions.
A pure sample of one enantiomer will have a specific rotation value, [α], which is a characteristic physical property.
A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.
For a non-racemic mixture, the measured optical rotation can be used to calculate the enantiomeric excess (ee), which describes the degree to which one enantiomer is in excess of the other. The determination of enantiomeric excess is a critical factor in asymmetric synthesis. nih.gov
Chiral Chromatography and Advanced Spectroscopic Techniques
The presence of a stereocenter at the C3 position of the cyclohexanone ring in "Cyclohexanone, 3-(4-acetylphenyl)-" necessitates the use of chiral chromatography to separate its enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose. The choice of CSP is critical and is often determined empirically by screening a variety of columns with different chiral selectors. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating a broad range of chiral compounds and would be a primary choice for the enantioseparation of this 3-arylcyclohexanone derivative. sigmaaldrich.comregistech.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. sigmaaldrich.com The elution order of the enantiomers can sometimes be predicted for a series of related compounds on a specific CSP, but it often requires confirmation through other analytical methods. researchgate.net
A typical chiral HPLC method for the separation of "Cyclohexanone, 3-(4-acetylphenyl)-" enantiomers might employ a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The precise ratio of these solvents would be optimized to achieve the best balance between resolution and analysis time.
Table 1: Hypothetical Chiral HPLC Parameters for Enantioseparation
| Parameter | Value |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Advanced spectroscopic techniques are indispensable for the structural confirmation of "Cyclohexanone, 3-(4-acetylphenyl)-". Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry, provide a comprehensive picture of the molecule's connectivity and functional groups.
In the ¹H NMR spectrum, the protons on the cyclohexanone ring would exhibit complex splitting patterns due to their diastereotopic nature. The protons alpha to the carbonyl group would appear as multiplets in the downfield region of the aliphatic range, typically around δ 2.2-2.6 ppm. The proton at the C3 position, being benzylic and adjacent to a carbonyl, would likely resonate further downfield. The aromatic protons of the 4-acetylphenyl group would appear in the aromatic region (δ 7.0-8.0 ppm), with characteristic splitting patterns for a 1,4-disubstituted benzene ring. The methyl protons of the acetyl group would give rise to a sharp singlet around δ 2.5 ppm.
The ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon of the cyclohexanone ring in the range of δ 200-210 ppm. youtube.com The carbons of the 4-acetylphenyl group would also have distinct chemical shifts, with the carbonyl carbon of the acetyl group appearing around δ 197 ppm.
IR spectroscopy is particularly useful for identifying the carbonyl functional groups. A strong absorption band for the cyclohexanone carbonyl (C=O) stretching vibration would be expected around 1715 cm⁻¹. The carbonyl of the acetyl group on the phenyl ring would likely appear at a slightly lower wavenumber, typically in the range of 1680-1690 cm⁻¹, due to conjugation with the aromatic ring. youtube.com
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule and for providing a detailed three-dimensional map of its atomic arrangement in the solid state. nih.gov For "Cyclohexanone, 3-(4-acetylphenyl)-", obtaining a single crystal of one of the enantiomers would allow for the unambiguous assignment of its (R) or (S) configuration. This is achieved through the analysis of the anomalous scattering of X-rays by the atoms in the crystal, which can be used to determine the Flack parameter. A value of this parameter close to zero for a given stereochemical model confirms its correctness. mdpi.com
The crystal structure analysis would also reveal crucial information about the conformation of the cyclohexanone ring, which typically adopts a chair conformation to minimize steric and torsional strain. youtube.com The analysis would precisely define the bond lengths, bond angles, and torsion angles within the molecule. For instance, it would show whether the 3-(4-acetylphenyl) substituent occupies an equatorial or axial position on the cyclohexanone ring, which is a key aspect of its conformational analysis.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions can include hydrogen bonds (if present), van der Waals forces, and π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for comprehending the solid-state properties of the compound, such as its melting point, solubility, and crystal habit. eurjchem.comscielo.br
Table 2: Illustrative Crystallographic Data for a Substituted Cyclohexanone Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
| R-factor (%) | 4.5 |
Note: The data in this table is illustrative for a generic substituted cyclohexanone and does not represent actual data for "Cyclohexanone, 3-(4-acetylphenyl)-".
Future Prospects and Interdisciplinary Research Avenues in Cyclohexanone, 3 4 Acetylphenyl Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 3-substituted cyclohexanones, such as Cyclohexanone (B45756), 3-(4-acetylphenyl)-, is often achieved via a Michael addition reaction. wikipedia.orgchemistrysteps.com The future in this area lies in the development of highly active and selective catalytic systems that maximize yield while minimizing waste and energy consumption.
Research is moving towards sophisticated catalysts that can operate under mild conditions. Organocatalysis, for instance, has emerged as a powerful tool for carbon-carbon bond formation. acs.org Chiral organocatalysts, such as those based on proline or thiourea (B124793), could facilitate the asymmetric Michael addition of a cyclohexanone enamine to a suitable 4-acetylphenyl-containing acceptor, offering a metal-free route to enantiomerically enriched products. researchgate.net
Transition metal catalysis also presents significant opportunities. Copper- and iron-based catalysts are particularly attractive due to their low cost and rich reactivity. ntu.edu.sgnih.gov Copper complexes with chiral ligands have shown exceptional performance in asymmetric conjugate additions, while iron catalysts can enable novel C-H functionalization pathways. nih.govnih.gov The development of heterogeneous catalysts, where the active species is immobilized on a solid support, is another key avenue. This approach simplifies product purification, allows for catalyst recycling, and is well-suited for integration into continuous manufacturing processes. beilstein-journals.org
| Catalytic System | Potential Advantages for Synthesizing Cyclohexanone, 3-(4-acetylphenyl)- | Key Research Focus |
| Chiral Organocatalysts | Metal-free, high enantioselectivity, mild reaction conditions. | Design of novel catalysts (e.g., thiourea, squaramide) for improved activity and broader substrate scope. |
| Copper Complexes | High efficiency in conjugate additions, tunable reactivity with various ligands. ntu.edu.sgbeilstein-journals.org | Development of robust chiral phosphoramidite (B1245037) or N-heterocyclic carbene (NHC) ligands for stereocontrol. |
| Iron Catalysts | Low cost, environmentally benign, unique reactivity in C-H activation. nih.gov | Exploring redox-neutral coupling of simple alkenes and enones to form the desired structure. nih.gov |
| Heterogeneous Catalysts | Ease of separation, catalyst recyclability, suitability for flow chemistry. beilstein-journals.org | Immobilization of known homogeneous catalysts onto polymers or inorganic supports like silica. |
Advanced Stereocontrol Methodologies in Complex Molecule Synthesis
The biological activity and material properties of a chiral molecule are often dictated by its specific three-dimensional arrangement. For Cyclohexanone, 3-(4-acetylphenyl)-, which contains a stereocenter at the C3 position, precise control over its configuration is paramount. Future research will focus on moving beyond classical resolution methods towards more elegant and atom-economical asymmetric syntheses.
One major frontier is the use of catalyst-controlled asymmetric reactions. This involves designing a chiral catalyst that can effectively dictate the stereochemical outcome of the reaction, regardless of the substrate's inherent preferences. nih.gov For the synthesis of Cyclohexanone, 3-(4-acetylphenyl)-, this would involve a catalytic asymmetric conjugate addition where a chiral catalyst, be it a metal complex or an organocatalyst, creates the C3 stereocenter with high fidelity. acs.org
Another sophisticated approach involves chiral auxiliaries. In this method, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemistry of a subsequent reaction. youtube.com After the key bond is formed, the auxiliary is removed, yielding the enantiomerically enriched product. While effective, the focus is shifting towards catalytic methods to avoid the additional steps of attaching and removing the auxiliary. Substrate-controlled synthesis, where existing stereocenters in a molecule direct the formation of new ones, also represents a powerful strategy, particularly in the synthesis of complex natural products. nih.gov
| Stereocontrol Strategy | Description | Application to Cyclohexanone, 3-(4-acetylphenyl)- |
| Catalyst-Controlled Asymmetry | A chiral catalyst selectively produces one enantiomer over the other. | Use of a chiral Rhodium or Copper catalyst with a chiral ligand in the Michael addition step. ntu.edu.sg |
| Auxiliary-Controlled Asymmetry | A covalently attached chiral auxiliary directs the stereochemical outcome of a reaction. youtube.com | Attaching a chiral auxiliary (e.g., a chiral amine to form an enamine) to the cyclohexanone before the addition reaction. |
| Substrate-Controlled Asymmetry | An existing stereocenter in the substrate influences the formation of a new stereocenter. | Less direct for this specific target, but relevant if the cyclohexanone ring already contains chiral information. |
| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other behind. researchgate.net | Selective enzymatic acylation or reduction of one enantiomer of racemic Cyclohexanone, 3-(4-acetylphenyl)-. |
Integration with Flow Chemistry and Automated Synthetic Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. mit.edu Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters, enhanced safety, and greater scalability. beilstein-journals.org For the synthesis of Cyclohexanone, 3-(4-acetylphenyl)-, a multi-step sequence could be "telescoped" into a single, continuous operation, significantly reducing manual handling and purification steps. acs.org
This integration is further enhanced by automated synthesis platforms. nih.gov These systems use robotics and software to perform reactions, analyze outcomes, and even optimize conditions based on real-time data. mit.eduyoutube.com An automated platform could explore a wide range of catalysts, solvents, and temperatures for the synthesis of Cyclohexanone, 3-(4-acetylphenyl)-, rapidly identifying the optimal conditions for yield and purity in a fraction of the time required for manual experimentation. chemrxiv.org The combination of flow reactors with automated control and online analysis (e.g., LC/MS) creates a powerful tool for accelerating the discovery and development of new chemical entities and processes. nih.gov
| Feature | Batch Synthesis (Traditional) | Flow Synthesis (Future Prospect) |
| Heat & Mass Transfer | Often inefficient, leading to hotspots and side reactions. | Superior, due to high surface-area-to-volume ratio. |
| Safety | Handling large quantities of hazardous reagents or intermediates. | Small reaction volumes at any given time minimize risk. |
| Scalability | Challenging; "scaling up" often requires complete re-optimization. | Straightforward; achieved by running the system for a longer time. |
| Automation Integration | Difficult to fully automate multi-step sequences. | Seamlessly integrates with pumps, automated samplers, and online analytics. nih.gov |
| Reproducibility | Can vary between batches and scales. | High, due to precise computer control over all parameters. youtube.com |
Computational Design of Novel Reactions and Molecular Architectures
Computational chemistry has become an indispensable tool for modern synthetic planning. acs.org Methods like Density Functional Theory (DFT) allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and understand the fundamental principles governing reactivity and selectivity. ontosight.ainih.gov For Cyclohexanone, 3-(4-acetylphenyl)-, DFT calculations can be used to:
Elucidate Reaction Mechanisms: Model the Michael addition step to understand how different catalysts influence the reaction barrier and stereochemical outcome. nih.govresearchgate.net
Design Novel Catalysts: Predict the efficacy of new, untested ligand-metal complexes or organocatalysts, guiding synthetic efforts towards the most promising candidates.
Predict Molecular Properties: Calculate the electronic and structural properties of potential derivatives, helping to design new molecules for specific applications in materials science or medicinal chemistry. nih.gov
This in silico approach accelerates the research cycle by prioritizing experiments with the highest probability of success, saving significant time and resources. The synergy between computational prediction and experimental validation is a cornerstone of modern molecular design.
| Computational Tool | Application in Research | Relevance to Cyclohexanone, 3-(4-acetylphenyl)- |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. researchgate.net | Predicting the most favorable pathway for the Michael addition; designing a selective catalyst. |
| Molecular Dynamics (MD) | Simulating the movement of molecules over time to understand conformational preferences. | Analyzing the interaction of the molecule with a catalyst's active site or a biological receptor. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical properties or biological activity. | Designing derivatives with enhanced properties for materials or pharmaceutical applications. |
| Retrosynthesis Software | Using AI to propose synthetic routes to a target molecule. youtube.com | Generating novel and efficient synthetic pathways to the core structure and its analogues. |
Exploration of Bio-Inspired Synthetic Approaches and Biocatalysis
Nature is the ultimate synthetic chemist, constructing immensely complex molecules with unparalleled precision using enzymes. Biocatalysis harnesses this power for industrial and pharmaceutical synthesis, offering reactions that are often highly selective, efficient, and environmentally benign. nih.govnih.gov
For Cyclohexanone, 3-(4-acetylphenyl)-, several biocatalytic strategies could be envisioned. Enzymes such as ene reductases (EREDs) could be employed for the asymmetric reduction of a corresponding unsaturated precursor to generate the chiral center at C3 with high enantiomeric excess. acs.org Lipases or hydrolases could be used in a kinetic resolution to separate a racemic mixture of the target compound by selectively reacting with one enantiomer. researchgate.net The use of whole-cell biocatalysts, which contain all the necessary enzymes and cofactors, provides a cost-effective alternative to using isolated enzymes. osti.govunimi.it As our ability to discover and engineer enzymes improves through techniques like directed evolution, the scope and practicality of biocatalysis will continue to expand, offering green and powerful routes to chiral molecules. nih.gov
| Biocatalytic Method | Enzymatic Transformation | Potential Application |
| Asymmetric Reduction | An ene reductase (ERED) stereoselectively reduces a C=C double bond. acs.org | Reduction of a cyclohexenone precursor to form chiral Cyclohexanone, 3-(4-acetylphenyl)-. |
| Kinetic Resolution | A lipase (B570770) or protease selectively acylates or hydrolyzes one enantiomer of a racemic mixture. researchgate.net | Separation of racemic Cyclohexanone, 3-(4-acetylphenyl)- to yield a single enantiomer. |
| Dehydrogenation | An oxidase or dehydrogenase introduces a double bond. osti.gov | Could be used in a tandem reaction to form an intermediate in situ. |
| Hydroxylation | A monooxygenase (e.g., P450) can introduce a hydroxyl group with high regio- and stereoselectivity. | Functionalization of the cyclohexanone or phenyl ring to create more complex derivatives. |
Potential Applications in Advanced Materials Science and Beyond
While the direct applications of Cyclohexanone, 3-(4-acetylphenyl)- are not yet established, its molecular structure suggests significant potential as a building block in advanced materials and as a chemical intermediate. The presence of two ketone functionalities and an aromatic ring provides multiple points for chemical modification.
In materials science, this compound could serve as a monomer or cross-linking agent for the synthesis of specialty polymers. omanchem.com The rigid phenyl and cyclohexyl groups could impart desirable thermal properties and mechanical strength to a polymer backbone. The polarity of the ketone groups could enhance adhesion or be used to create materials with specific dielectric properties. Derivatives could also be explored for applications in liquid crystals, where the defined molecular shape is a critical design feature.
Beyond materials, the compound is a versatile intermediate for the synthesis of more complex molecules. The cyclohexanone ring is a common scaffold in pharmaceuticals, and this compound could be a starting point for the development of new therapeutic agents. atamanchemicals.com The acetylphenyl group is also found in various bioactive compounds and functional molecules. For example, derivatives of cyclohexanone are used in the synthesis of dyes, plasticizers, and herbicides. atamanchemicals.commdpi.com The exploration of this compound's reactivity could therefore open doors to new products across a range of industries.
| Potential Application Area | Relevant Structural Features | Rationale |
| Specialty Polymers | Two ketone groups, rigid aromatic and aliphatic rings. | Can act as a monomer; potential for high thermal stability and specific mechanical properties. omanchem.com |
| Pharmaceutical Intermediates | Cyclohexanone core, functional handles for modification. | The cyclohexanone motif is present in many bioactive molecules; serves as a scaffold for drug discovery. atamanchemicals.commdpi.com |
| Liquid Crystals | Rigid, defined molecular shape. | The rod-like character of the molecule could be exploited to design new mesophases. |
| Agrochemicals | Versatile chemical intermediate. | Could be a precursor for novel herbicides or pesticides, a known application area for cyclohexanone derivatives. atamanchemicals.com |
| Fragrance & Flavor | Substituted ketone structure. | Ketones are a major class of fragrance compounds; derivatives could possess unique sensory properties. |
Q & A
Q. What are the recommended synthesis protocols for 3-(4-acetylphenyl)cyclohexanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves selective functionalization of cyclohexanone derivatives. For example, hydrogenation of phenolic precursors (e.g., 3-(4-acetylphenyl)phenol) using palladium-based catalysts in the liquid phase (as described for cyclohexanone synthesis ). Key variables include catalyst loading (e.g., Rh nanoparticles with cyclodextrins for enhanced selectivity ), solvent polarity (to stabilize intermediates), and temperature control (80–120°C). Optimization via Design of Experiments (DoE) can systematically evaluate factors like pressure, stoichiometry, and reaction time. Post-synthesis purification may involve fractional distillation or column chromatography .
Q. What critical safety considerations are required when handling 3-(4-acetylphenyl)cyclohexanone in laboratory settings?
- Methodological Answer : The compound is classified under GHS hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Mandatory precautions include:
- PPE : Nitrile gloves, full-face shields (EN 166/ANSI Z87.1 standards), and lab coats .
- Ventilation : Local exhaust systems to limit airborne exposure (<0.1 mg/m³ recommended) .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing 3-(4-acetylphenyl)cyclohexanone, and how can data interpretation challenges be mitigated?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., acetyl group at C4 of the phenyl ring). Use deuterated DMSO for solubility; compare with computed chemical shifts (DFT) to resolve ambiguities .
- IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and aromatic (C-H bend ~800 cm⁻¹) functionalities. Baseline correction and deconvolution tools (e.g., OMNIC) aid in overlapping peaks .
- MS : High-resolution ESI-MS validates molecular weight (C₁₄H₁₆O₂, 216.2756 g/mol) . Cross-reference with fragmentation patterns in databases (e.g., NIST) to rule out isomers.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of 3-(4-acetylphenyl)cyclohexanone in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates transition states and activation energies. For example:
- Axial vs. Equatorial Attack : Analyze stereoselectivity in reductions (e.g., LiAlH₄) by comparing transition state geometries. Axial approach is favored due to reduced steric hindrance .
- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate polar aprotic solvents (e.g., THF) and their impact on reaction pathways .
Q. What insights do mechanistic studies of cyclohexanone oxygenase provide for the biodegradation of substituted cyclohexanones?
- Methodological Answer : Cyclohexanone oxygenase catalyzes Baeyer-Villiger oxidation, inserting oxygen to form ε-caprolactone . For 3-(4-acetylphenyl)cyclohexanone:
- Enzymatic Specificity : Assess substrate binding via docking simulations (AutoDock Vina) using the enzyme’s flavin hydroperoxide active site .
- Byproduct Analysis : Monitor ring-opening products (e.g., ω-formyl radicals) via GC-MS, as seen in autoxidation studies of cyclohexane derivatives .
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, stability) of 3-(4-acetylphenyl)cyclohexanone across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under controlled conditions (e.g., humidity, purity of reagents) .
- Advanced Characterization : Use DSC/TGA to assess thermal stability and Karl Fischer titration for moisture content .
- Data Harmonization : Cross-validate with peer-reviewed databases (e.g., PubChem, NIST) and report detailed metadata (e.g., batch-specific impurities) .
Q. What strategies can minimize byproduct formation during the synthesis of 3-(4-acetylphenyl)cyclohexanone?
- Methodological Answer :
- Catalyst Tuning : Replace Pd with Rh nanoparticles to suppress over-hydrogenation .
- Inhibitors : Add radical scavengers (e.g., BHT) to prevent autoxidation of intermediates .
- Process Monitoring : Use inline FTIR to detect early byproducts (e.g., cyclohexanol derivatives) and adjust reaction parameters dynamically .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
